N-(propan-2-yl)-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide is an organic compound that features both an ethanediamide backbone and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of ethanediamide with a thiazole derivative under specific conditions. One common method includes:
Starting Materials: Ethanediamide and 1,3-thiazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The ethanediamide is first dissolved in the solvent, followed by the addition of the thiazole derivative and the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide: Unique due to its specific substitution pattern.
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of ethanediamide.
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide group.
Uniqueness
N-(propan-2-yl)-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
N'-propan-2-yl-N-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C8H11N3O2S/c1-5(2)10-6(12)7(13)11-8-9-3-4-14-8/h3-5H,1-2H3,(H,10,12)(H,9,11,13) |
InChI Key |
QANQAFNRZADZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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